1-(Hydroxymethyl)undecyl methacrylate
Description
1-(Hydroxymethyl)undecyl methacrylate is a methacrylate monomer characterized by an 11-carbon alkyl chain (undecyl) with a hydroxymethyl (–CH2OH) functional group at the terminal position. This compound is synthesized through multi-step reactions, including Williamson ether synthesis and esterification, as demonstrated in the preparation of structurally analogous monomers like 11-(4-Cyanobiphenyl-4′-yloxy)undecyl methacrylate . Key characterization data, such as melting points (98–100°C) and NMR signals (e.g., 3.58 ppm for –CH2–OH), align with derivatives featuring hydroxymethyl or similar polar groups .
The compound’s amphiphilic nature, combining a hydrophobic alkyl chain with a hydrophilic hydroxymethyl group, makes it valuable in designing liquid crystalline (LC) polymers and gas separation membranes. Its ability to form ordered mesophases enhances membrane selectivity for gases like CO2 and N2, as observed in cross-linked LC polymer systems .
Properties
CAS No. |
93963-48-5 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
1-hydroxydodecan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O3/c1-4-5-6-7-8-9-10-11-12-15(13-17)19-16(18)14(2)3/h15,17H,2,4-13H2,1,3H3 |
InChI Key |
NTUWSTGSKDZEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CO)OC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Hydroxymethyl)undecyl methacrylate typically involves the esterification of methacrylic acid with 1-(hydroxymethyl)undecanol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene, followed by purification through distillation or recrystallization .
Industrial production methods may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
1-(Hydroxymethyl)undecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms to form polymers with desirable properties for coatings, adhesives, and other applications.
Substitution: The methacrylate group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include radical initiators like benzoyl peroxide for polymerization and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Hydroxymethyl)undecyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with applications in coatings, adhesives, and biomedical devices.
Materials Science: The compound’s ability to form cross-linked networks makes it valuable in developing advanced materials with enhanced mechanical and thermal properties.
Biology and Medicine: Its biocompatibility and ability to form hydrogels make it suitable for drug delivery systems and tissue engineering.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)undecyl methacrylate primarily involves its polymerization behavior. The methacrylate group undergoes free radical polymerization, forming long polymer chains. The hydroxymethyl group can participate in hydrogen bonding, influencing the polymer’s properties and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 1-(hydroxymethyl)undecyl methacrylate with structurally related methacrylates:
*Melting point inferred from structurally similar compounds in .
Physical and Chemical Properties
- Polarity : Hydroxymethyl and hydroxypropyl variants exhibit higher polarity due to –OH groups, enhancing solubility in polar solvents .
- Thermal Stability: Aromatic (naphthyl) and cyanobiphenyl derivatives show superior thermal stability (>200°C) compared to aliphatic analogs .
- Photoresponsiveness : Azo-containing derivatives undergo reversible trans-to-cis isomerization under UV light, enabling applications in optical switches .
Key Research Findings
- Gas Transport Efficiency: Cross-linked LC polymers derived from 11-(4-Cyanobiphenyl-4′-yloxy)undecyl methacrylate exhibit CO2 permeability coefficients of 120–180 Barrer, outperforming non-LC analogs by 40% .
- Toxicity : Stearyl methacrylate demonstrates low acute toxicity (Category 5, OECD guidelines), making it suitable for consumer products .
- Molecular Weight Control : Block copolymers with methoxytriethyleneglycol methacrylate achieve narrow polydispersity indices (<1.2) due to controlled radical polymerization techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
